Difluoroacetic acid

Catalog No.
S570120
CAS No.
381-73-7
M.F
C2H2F2O2
M. Wt
96.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difluoroacetic acid

CAS Number

381-73-7

Product Name

Difluoroacetic acid

IUPAC Name

2,2-difluoroacetic acid

Molecular Formula

C2H2F2O2

Molecular Weight

96.03 g/mol

InChI

InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6)

InChI Key

PBWZKZYHONABLN-UHFFFAOYSA-N

SMILES

C(C(=O)O)(F)F

solubility

10.41 M

Synonyms

difluoroacetate, difluoroacetic acid, difluoroacetic acid, 2-(14)C-labeled, difluoroacetic acid, ammonium salt, difluoroacetic acid, copper (+1) salt, difluoroacetic acid, copper (+2) salt, difluoroacetic acid, lead (+4) salt, difluoroacetic acid, silver (+1) salt, difluoroacetic acid, sodium salt, sodium difluoroacetate

Canonical SMILES

C(C(=O)O)(F)F

The exact mass of the compound Difluoroacetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.41 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Fluoroacetates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Difluoroacetic acid (DFA) is a moderately strong fluorinated carboxylic acid (pKa ~1.34) with a boiling point of 133–134 °C. In industrial and laboratory procurement, it is primarily sourced as a high-purity mobile phase modifier for liquid chromatography-mass spectrometry (LC-MS) and as a stable liquid precursor for difluoromethyl (-CF2H) radical generation in organic synthesis. Its physicochemical profile places it directly between the highly acidic, volatile trifluoroacetic acid (TFA) and the weaker, non-fluorinated acetic and formic acids. This intermediate acidity and specific lipophilicity make DFA a critical material for workflows where extreme pH or aggressive ion-pairing causes system contamination, mass spectrometry signal suppression, or unwanted side reactions [1].

Substituting DFA with its closest analogs compromises either analytical sensitivity or process efficiency. Trifluoroacetic acid (TFA) is the standard strong ion-pairing agent for chromatography, but its high acidity and hydrophobicity cause severe electrospray ionization (ESI) signal suppression in mass spectrometry and leave persistent background contamination in LC systems[1]. Conversely, using formic acid (FA) to preserve MS sensitivity results in poor chromatographic resolution and broad peak shapes for complex proteins and peptides [2]. In synthetic applications, replacing DFA with specialized difluoromethylating agents (like TMSCF2H) significantly increases raw material costs and supply chain complexity, whereas DFA serves as an inexpensive, direct radical source under standard photoredox or metal-catalyzed conditions [3].

Mass Spectrometry Signal Intensity in Peptide Workflows

In LC-UV/MS workflows for peptide analysis, DFA provides a critical balance between chromatographic retention and mass spectrometry detection. When compared to a formic acid (FA) baseline, DFA maintains an average MS signal intensity of 25%, whereas trifluoroacetic acid (TFA) suppresses the signal down to 7%. This equates to an approximate three-fold increase in detector response for DFA over TFA [1].

Evidence DimensionMS Signal Intensity (Relative to Formic Acid Baseline)
Target Compound Data~25% average signal intensity
Comparator Or BaselineTFA (~7% average signal intensity)
Quantified Difference~3-fold higher MS signal response compared to TFA
ConditionsReversed-phase LC-UV/MS of peptide mixtures

Procurement of DFA enables dual optical and MS detection workflows without the severe signal loss associated with standard TFA modifiers.

Chromatographic Peak Symmetry and Resolution

While formic acid (FA) yields high MS signals, it acts as a poor ion-pairing agent, leading to broad, asymmetric peaks. DFA corrects this by providing an 82% improvement in peak symmetry compared to FA. This performance is statistically comparable to the 84% improvement achieved by the much harsher TFA, proving that DFA matches the resolving power of TFA without its mass spectrometry drawbacks[1].

Evidence DimensionChromatographic Peak Symmetry Improvement
Target Compound Data82% improvement (vs. FA)
Comparator Or BaselineTFA (84% improvement vs. FA)
Quantified DifferenceDFA performs within 2% of TFA's symmetry improvement while outperforming FA
ConditionsReversed-phase liquid chromatography (RPLC)

Buyers can replace TFA with DFA to maintain strict peak shape requirements in biopharmaceutical quality control while simultaneously enabling MS characterization.

Instrument Clearance and Background Contamination

TFA is highly 'sticky' and requires specialized, time-consuming flushing procedures to remove from LC-MS systems, often causing persistent background signals that disrupt subsequent analyses. DFA, due to its lower hydrophobicity and different surface tension dynamics, is significantly easier to flush from instrumentation, reducing instrument downtime and cross-contamination risks in high-throughput laboratories [1].

Evidence DimensionLC System Clearance and Background Persistence
Target Compound DataRapidly flushed with standard protocols
Comparator Or BaselineTFA (Requires specialized, extended flushing procedures)
Quantified DifferenceSignificant reduction in required flush time and background persistence
ConditionsRoutine multi-method LC-MS system operation

Standardizing on DFA reduces instrument downtime and maintenance costs in core analytical facilities.

Precursor Efficiency for Allylic Difluoromethylation

In the synthesis of fluorinated bioisosteres, DFA serves as a highly efficient, liquid precursor for -CF2H radical generation. Under copper-catalyzed, visible-light-induced conditions, DFA reacts with unactivated alkenes to yield allylic difluoromethylated products at 70% yield. This eliminates the need for expensive, prefunctionalized allylic substrates or multi-step gaseous reagents, streamlining the supply chain for medicinal chemistry scale-up [1].

Evidence DimensionSynthetic Yield and Reagent Complexity
Target Compound Data70% yield using inexpensive, liquid DFA
Comparator Or BaselinePrefunctionalized cross-coupling substrates or TMSCF2H (Higher cost, multi-step)
Quantified DifferenceAchieves high yields with a single-step, commercially abundant liquid reagent
ConditionsCu(OTf)2 catalyzed, visible-light irradiation with PIDA

Procurement of DFA for late-stage functionalization drastically lowers raw material costs compared to specialized difluoromethylating agents.

Subunit Profiling of Antibody-Drug Conjugates (ADCs)

DFA is a highly effective mobile phase modifier for the LC-MS characterization of intact monoclonal antibodies and ADCs. Because it provides three-fold higher MS sensitivity than TFA while maintaining equivalent peak capacity, it allows analytical laboratories to accurately quantify low-abundance subunit species and drug-to-antibody ratios (DAR) without switching between different acidic modifiers for UV and MS runs [1].

High-Throughput Peptide Mapping and Proteomics

In core facilities running diverse peptide mixtures, DFA replaces TFA to prevent persistent instrument contamination. Its ability to be easily flushed from LC systems ensures that high-throughput environments can switch between positive and negative electrospray modes or different analytical methods without suffering from the long-term background suppression typically caused by TFA[2].

Late-Stage Difluoromethylation in Drug Discovery

For medicinal chemistry programs optimizing the lipophilicity and metabolic stability of drug candidates, DFA acts as a highly cost-effective -CF2H radical source. It is utilized in photoredox and copper-catalyzed direct C-H functionalization of heteroarenes and unactivated alkenes, replacing expensive, multi-step reagents and simplifying procurement for scale-up synthesis [3].

XLogP3

0.6

Boiling Point

133.0 °C

Melting Point

-1.0 °C

UNII

ZQK1C95K3N

Related CAS

2218-52-2 (hydrochloride salt)
383-88-0 (silver(+1) salt)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

381-73-7

Wikipedia

Difluoroacetic acid

General Manufacturing Information

Acetic acid, 2,2-difluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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